6-(Aminomethyl)-3-methyl-1,3-oxazinan-2-one
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Overview
Description
6-(Aminomethyl)-3-methyl-1,3-oxazinan-2-one is a heterocyclic compound that features an oxazinanone ring with an aminomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-3-methyl-1,3-oxazinan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,3-oxazinan-2-one with formaldehyde and a primary amine. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the aminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-3-methyl-1,3-oxazinan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
6-(Aminomethyl)-3-methyl-1,3-oxazinan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-3-methyl-1,3-oxazinan-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The oxazinanone ring provides structural stability and can participate in various chemical reactions, enhancing the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)pyridine: This compound has a similar aminomethyl group but features a pyridine ring instead of an oxazinanone ring.
5-Hydroxy-2-aminomethyl-1H-indole-3-carboxylic acid: This compound has an aminomethyl group attached to an indole ring, showing antiviral properties.
2,6-Dihydroxynaphthalene derivatives: These compounds contain aminomethyl groups and exhibit strong intramolecular hydrogen bonding.
Uniqueness
6-(Aminomethyl)-3-methyl-1,3-oxazinan-2-one is unique due to its oxazinanone ring structure, which provides distinct chemical properties and reactivity compared to other similar compounds
Properties
Molecular Formula |
C6H12N2O2 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
6-(aminomethyl)-3-methyl-1,3-oxazinan-2-one |
InChI |
InChI=1S/C6H12N2O2/c1-8-3-2-5(4-7)10-6(8)9/h5H,2-4,7H2,1H3 |
InChI Key |
FMBAEYNULSTSKE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(OC1=O)CN |
Origin of Product |
United States |
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